molecular formula C10H11NO B8810839 2-Methyl-4-(3-pyridinyl)-3-butyn-2-ol CAS No. 24202-80-0

2-Methyl-4-(3-pyridinyl)-3-butyn-2-ol

Cat. No. B8810839
CAS RN: 24202-80-0
M. Wt: 161.20 g/mol
InChI Key: CZSZFVFDKRMCLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-(3-pyridinyl)-3-butyn-2-ol is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-4-(3-pyridinyl)-3-butyn-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-4-(3-pyridinyl)-3-butyn-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

24202-80-0

Product Name

2-Methyl-4-(3-pyridinyl)-3-butyn-2-ol

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

2-methyl-4-pyridin-3-ylbut-3-yn-2-ol

InChI

InChI=1S/C10H11NO/c1-10(2,12)6-5-9-4-3-7-11-8-9/h3-4,7-8,12H,1-2H3

InChI Key

CZSZFVFDKRMCLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC1=CN=CC=C1)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Bromopyridine (3.0 mL, 31 mmol), triethylamine (22 mL, 160 mmol), CuI (1.2 g, 6.2 mmol), and PdCl2(PPh3)2 (1.1 g, 1.5 mmol) were combined in DME (92 mL) and cooled to 0° C. 2-Methyl-3-butyne-2-ol (9.0 mL, 93 mmol) was then added and the reaction was allowed to slowly warm to ambient temperature. The mixture was then heated to 55-60° C. for 16 h. The mixture was filtered through Celite.™, and the pad was washed thoroughly with ethyl acetate. The combined filtrates were washed with brine (3.times.100 mL), dried over MgSO4, and filtered. The solution was concentrated in vacuo, and the residue was purified by column chromatography eluting with 90:10 hexane:ethyl acetate then ethyl acetate to afford 2-methyl-4-(3-pyridinyl-)-3-butyn-2-ol (2.0 g, 40% yield) as a brown oil 1H NMR (CDCl3, 300 MHz) Δ8.76 (br s, 1H), 8.52 (br s, 1H), 7.74-7.70 (m, 1H), 4.08 (br s, 1H), 1.63 (s, 3H). MS (EI ionization) 161 (M+).
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Quantity
9 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
92 mL
Type
solvent
Reaction Step Five
Name
Quantity
1.2 g
Type
catalyst
Reaction Step Six
Quantity
1.1 g
Type
catalyst
Reaction Step Seven

Synthesis routes and methods II

Procedure details

3-Bromopyridine (3.0 mL, 31 mmol), triethylamine (22 mL, 160 mmol), CuI (1.2 g, 6.2 mmol), and PdC2(PPh3)2 (1.1 g, 1.5 mmol) were combined in DME (92 mL) and cooled to 0° C. 2-Methyl-3-butyne-2-ol (9.0 mL, 93 mmol) was then added and the reaction was allowed to slowly warm to ambient temperature. The mixture was then heated to 55-60° C. for 16 h. The mixture was filtered through Celite™, and the pad was washed thoroughly with ethyl acetate. The combined filtrates were washed with brine (3×100 mL), dried over MgSO4, and filtered. The solution was concentrated in vacuo, and the residue was purified by column chromatography eluting with 90:10 hexane:ethyl acetate then ethyl acetate to afford 2-methyl-4-(3-pyridinyl)-3-butyn-2-ol (2.0 g; 40% yield) as a brown oil 1H NMR (CDCl3, 300 MHz) δ 8.76 (br s, 1H), 8.52 (br s, 1H), 7.74-7.70 (m, 1H), 4.08 (br s, 1H), 1.63 (s, 3H). MS (EI ionization) 161 (M+).
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
[Compound]
Name
PdC2(PPh3)2
Quantity
1.1 g
Type
reactant
Reaction Step Three
Quantity
9 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
92 mL
Type
solvent
Reaction Step Six
Name
Quantity
1.2 g
Type
catalyst
Reaction Step Seven

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